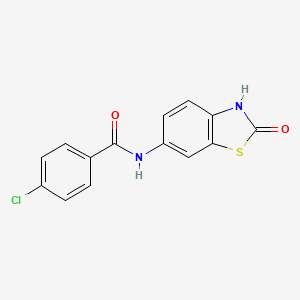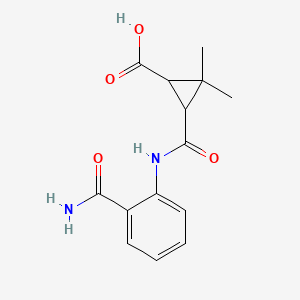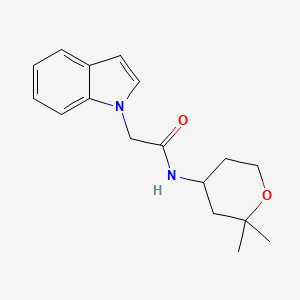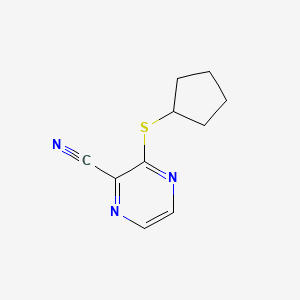
4-chloro-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide, commonly known as COTI-2, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a synthetic compound that has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
COTI-2 binds to the core domain of the mutant p53 protein, stabilizing it and restoring its function. This leads to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells. The mechanism of action of COTI-2 is unique compared to other p53-targeted therapies, as it does not require the presence of wild-type p53.
Biochemical and Physiological Effects
COTI-2 has been shown to inhibit tumor growth in various animal models of cancer, including breast, lung, and ovarian cancer. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed. In addition, COTI-2 has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of COTI-2 is its ability to target mutant p53, which is present in a large percentage of cancer cases. It has also been found to be effective against cancer cells that are resistant to conventional chemotherapy. However, one of the limitations of COTI-2 is its relatively low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of COTI-2. One potential avenue is the investigation of its use in combination with other chemotherapeutic agents. Another direction is the development of more potent analogs of COTI-2 that have improved solubility and pharmacokinetic properties. Finally, the clinical efficacy of COTI-2 needs to be further evaluated in human trials to determine its potential as a cancer therapy.
Conclusion
COTI-2 is a promising small molecule inhibitor that has shown efficacy against a wide range of cancer cell lines. Its unique mechanism of action and ability to target mutant p53 make it a potential candidate for cancer therapy. However, further research is needed to fully evaluate its clinical efficacy and potential as a cancer treatment.
Synthesis Methods
The synthesis of COTI-2 involves a multi-step process that starts with the reaction of 2-aminobenzothiazole with ethyl acetoacetate to form a dihydrobenzothiazolone intermediate. The intermediate is then reacted with chloroacetyl chloride to form 4-chloro-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide. The final step involves the reaction of the acetamide with benzoyl chloride to form COTI-2.
Scientific Research Applications
COTI-2 has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. It has been found to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the mutant p53 protein. Mutations in the p53 gene are present in over 50% of all human cancers, making it a promising target for cancer therapy.
properties
IUPAC Name |
4-chloro-N-(2-oxo-3H-1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-9-3-1-8(2-4-9)13(18)16-10-5-6-11-12(7-10)20-14(19)17-11/h1-7H,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNPMTFBUGQQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561556.png)

![N-cyclohexyl-N'-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-N-methylethane-1,2-diamine](/img/structure/B7561583.png)



![N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide](/img/structure/B7561607.png)


![3-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561642.png)
![2-[[3-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7561644.png)
![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
